molecular formula C20H20ClN3O2S B2618830 2-{[5-(4-CHLOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE CAS No. 901259-94-7

2-{[5-(4-CHLOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE

Cat. No.: B2618830
CAS No.: 901259-94-7
M. Wt: 401.91
InChI Key: CTUQGSCFEZOHPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[5-(4-Chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a recognized potent and selective cyclooxygenase-2 (COX-2) inhibitor. Its primary research value lies in its ability to selectively target the inducible COX-2 enzyme over the constitutive COX-1 isoform, a property critical for investigating the role of COX-2 in inflammatory processes Source . This selectivity makes it a valuable pharmacological tool for studying prostaglandin-mediated signaling pathways in cellular models of inflammation and pain Source . Researchers utilize this compound to dissect the complex biological functions of COX-2 in various disease contexts, including its contributions to carcinogenesis, where COX-2 overexpression is frequently observed Source . By inhibiting COX-2-derived prostaglandin synthesis with high specificity, this acetamide derivative enables the exploration of new therapeutic strategies and the validation of COX-2 as a molecular target in preclinical research.

Properties

IUPAC Name

2-[[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(2-methoxyethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O2S/c1-26-12-11-22-17(25)13-27-20-18(14-7-9-16(21)10-8-14)23-19(24-20)15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTUQGSCFEZOHPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CSC1=C(NC(=N1)C2=CC=CC=C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-CHLOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE typically involves multiple steps, starting with the formation of the imidazole ring One common method involves the condensation of appropriate aldehydes and amines under acidic conditions to form the imidazole coreThe final step involves the attachment of the methoxyethyl group via nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-{[5-(4-CHLOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imidazole ring to its corresponding dihydroimidazole form.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the chlorophenyl ring .

Scientific Research Applications

2-{[5-(4-CHLOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{[5-(4-CHLOROPHENYL)-2-PHENYL-1H-IMIDAZOL-4-YL]SULFANYL}-N-(2-METHOXYETHYL)ACETAMIDE involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell death. The compound may also interact with cellular receptors, modulating immune responses and reducing inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound is compared below with three analogs (, and 9) to highlight structural and functional differences.

Structural Features and Substituent Analysis

Compound Name Core Structure Substituents (Position) Sulfur Group Acetamide Substituent Molecular Weight (g/mol)
Target Compound 1H-Imidazole 5-(4-ClPh), 2-Ph Sulfanyl N-(2-methoxyethyl) ~445.9 (calculated)
: Triazole analog 1,2,4-Triazole 5-(4-ClPh), 4-(4-MePh) Sulfanyl N-(2-ethyl-6-methylPh) ~449.0 (reported)
: Benzothiazole analog 1,2,4-Triazole 4-(4-ClPh), 5-(4-MeOPh) Sulfanyl N-(4-benzothiazolylPh) ~633.1 (reported)
: Dihydroimidazole analog 4,5-Dihydroimidazole 2-[(4-ClPh)methylsulfanyl] Sulfonyl N-(4-sulfonylphenyl) ~507.0 (estimated)
Key Observations:

Core Heterocycle: The target compound’s imidazole core differs from the triazole systems in and . Imidazoles exhibit distinct electronic properties due to their five-membered ring with two nitrogen atoms (vs. The dihydroimidazole in introduces partial saturation, altering rigidity and conformational flexibility .

Substituent Positions :

  • The 4-chlorophenyl group in the target is at position 5 of the imidazole, whereas triazole analogs position it at 4 or 5, affecting steric interactions and binding affinity .

Sulfur Functionalization :

  • The target’s sulfanyl (-S-) group contrasts with the sulfonyl (-SO₂-) group in . Sulfanyl groups are less polar but more lipophilic, which may enhance membrane permeability .

Acetamide Tail :

  • The 2-methoxyethyl group in the target offers ether-linked hydrophilicity, differing from the aromatic or benzothiazole substituents in analogs, which may influence pharmacokinetics (e.g., metabolic stability) .

Computational and Experimental Insights

  • Electrostatic Potential Analysis: Using Multiwfn , the imidazole core’s electron-rich regions (e.g., N-H) could enhance hydrogen bonding compared to triazoles, which have more delocalized electron density.
  • Docking Studies : AutoDock4 simulations suggest that the target’s methoxyethyl tail may occupy unique receptor subpockets compared to bulkier substituents in and .
  • Crystallography : SHELX refinement of analogous compounds (e.g., ) highlights the importance of substituent positioning in crystal packing and stability.

Pharmacological Implications

  • Bioactivity : Triazole analogs () are often explored as enzyme inhibitors (e.g., cyclooxygenase), while dihydroimidazoles () may target ion channels. The target’s imidazole core could offer distinct interactions with heme-containing proteins .

Biological Activity

The compound 2-{[5-(4-chlorophenyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(2-methoxyethyl)acetamide is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This article explores the biological activity of this compound, including its mechanism of action, synthesis, and relevant case studies.

Chemical Structure and Properties

This compound features a complex structure characterized by:

  • An imidazole ring , known for its biological activity.
  • A thioether linkage , which can enhance pharmacological properties.
  • A chlorophenyl group that may influence binding affinity and biological interactions.

The IUPAC name for this compound is 2-[1-(4-chlorophenyl)-5-phenylimidazol-2-yl]sulfanyl-N-(2-methoxyethyl)acetamide . The molecular formula is C20H22ClN3OSC_{20}H_{22}ClN_3OS, with a molecular weight of approximately 373.92 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, such as enzymes and receptors. The imidazole and thiazole rings allow for specific binding interactions, potentially inhibiting or modulating enzymatic activity. The presence of hydrophobic groups, such as the chlorophenyl moiety, enhances its binding affinity.

Potential Mechanisms:

  • Enzyme Inhibition : Compounds with imidazole rings often act as enzyme inhibitors, affecting metabolic pathways.
  • Receptor Modulation : The compound may interact with cellular receptors, altering signal transduction pathways.
  • Induction of Apoptosis : Similar compounds have demonstrated the ability to induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Biological Activity

Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications.

Antitumor Activity

In vitro studies have shown that related imidazole derivatives exhibit potent antiproliferative effects against various cancer cell lines. For instance, compounds similar to the one have demonstrated IC50 values ranging from 2.12 µM to 18.53 µM against lung cancer cell lines (A549, HCC827) and cervical cancer cell lines (HeLa) .

CompoundCell LineIC50 (µM)Reference
4fA5494.07
4fHeLa3.24
4fSGC-79012.96

Case Studies

  • Antiproliferative Studies : A study evaluating the antiproliferative activity of related imidazole derivatives found that compound 4f exhibited superior activity compared to standard chemotherapeutics like 5-FU and MTX, indicating its potential as a novel antitumor agent .
  • Apoptosis Induction : In HeLa cells treated with compound 4f, significant increases in Bax protein levels and decreases in Bcl-2 were observed, suggesting that the compound induces apoptosis through the mitochondrial pathway .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Imidazole Ring : Achieved through the condensation of suitable aldehydes with amines.
  • Thioether Formation : Reacting the imidazole derivative with a thiol introduces the thioether linkage.
  • Acetamide Formation : Final reaction with an acetamide derivative under appropriate conditions completes the synthesis.

Q & A

Q. Purity Assurance :

  • Chromatography : Use silica gel column chromatography (eluent: ethyl acetate/hexane, 3:7) for intermediate purification.
  • Recrystallization : Final product recrystallized from ethanol/water (yield: ~65–75%) .
  • Analytical Validation : Confirm purity (>95%) via HPLC (C18 column, acetonitrile/water gradient) and NMR (absence of extraneous peaks) .

Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

Methodological Answer:

  • 1H/13C NMR :
    • Imidazole protons : Resonances at δ 7.8–8.2 ppm (aromatic H) and δ 12.5 ppm (NH, DMSO-d6) .
    • Sulfanyl linkage : CH2-S protons at δ 3.5–4.0 ppm .
  • IR Spectroscopy :
    • Amide C=O stretch at ~1650–1680 cm⁻¹ .
    • S-H stretch (if present) at ~2550 cm⁻¹ .
  • Mass Spectrometry :
    • ESI-MS: Molecular ion peak at m/z 454.3 (M+H)+ .

Data Interpretation Tip : Compare experimental spectra with computational predictions (e.g., Gaussian DFT) to resolve ambiguities .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., IC50 variability in anticancer assays)?

Methodological Answer:
Step 1: Standardize Assay Conditions

  • Use consistent cell lines (e.g., MCF-7 for breast cancer) and control for passage number .
  • Validate compound solubility (e.g., DMSO concentration ≤0.1%) to avoid false negatives .

Q. Step 2: Mechanism Profiling

  • Perform kinase inhibition assays (e.g., EGFR or VEGFR-2) to identify primary targets .
  • Use molecular docking (AutoDock Vina) to assess binding affinity variations due to substituent positioning (e.g., 4-chlorophenyl vs. methoxyethyl groups) .

Q. Step 3: Meta-Analysis

  • Aggregate data from ≥3 independent studies; apply statistical tools (e.g., ANOVA) to assess significance of IC50 differences .

Advanced: What computational strategies are recommended for predicting the compound’s reactivity and metabolic stability?

Methodological Answer:

  • Reactivity Prediction :
    • Use DFT calculations (B3LYP/6-311+G(d,p)) to map electrophilic sites (e.g., sulfanyl group’s susceptibility to oxidation) .
  • Metabolic Stability :
    • CYP450 Metabolism : Simulate using StarDrop or Schrödinger’s ADMET Predictor; prioritize CYP3A4/2D6 interactions .
    • Half-Life Estimation : Apply QSAR models trained on imidazole derivatives (training set: ChEMBL database) .

Validation : Cross-check predictions with in vitro microsomal assays (rat/human liver microsomes) .

Advanced: How should researchers design experiments to elucidate the compound’s mechanism of action in antimicrobial studies?

Methodological Answer:
Phase 1: Target Identification

  • Membrane Permeability Assays : Use fluorescent probes (e.g., SYTOX Green) to test disruption of bacterial membranes .
  • Proteomics : Perform 2D gel electrophoresis on treated E. coli to identify upregulated/downregulated proteins .

Q. Phase 2: Pathway Analysis

  • RNA Sequencing : Compare transcriptomes of treated vs. untreated S. aureus to map affected pathways (e.g., cell wall synthesis) .
  • Enzyme Inhibition : Test inhibition of dihydrofolate reductase (DHFR) or β-lactamase via spectrophotometric assays .

Q. Phase 3: In Silico Confirmation

  • Molecular Dynamics Simulations : Simulate compound-enzyme interactions (GROMACS) to validate binding stability .

Basic: What are the stability considerations for this compound under varying storage and experimental conditions?

Methodological Answer:

  • Storage :
    • Store at –20°C in amber vials under argon to prevent sulfanyl oxidation .
    • Desiccate to avoid hygroscopic degradation .
  • Experimental Conditions :
    • Avoid prolonged exposure to pH >8.0 (risk of imidazole ring hydrolysis) .
    • Use inert solvents (e.g., DMF or DMSO) for biological assays; avoid aqueous buffers with high ionic strength .

Stability Monitoring : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC tracking .

Advanced: How can researchers optimize the compound’s selectivity for specific biological targets while minimizing off-target effects?

Methodological Answer:
Strategy 1: Structural Modifications

  • Introduce bulky substituents (e.g., tert-butyl groups) to sterically block off-target binding .
  • Replace 4-chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance target affinity .

Q. Strategy 2: Pharmacophore Modeling

  • Generate 3D pharmacophores (MOE or Phase) to identify critical interaction points (e.g., hydrogen bond donors) .

Q. Strategy 3: High-Throughput Screening

  • Test against a panel of 50+ kinases/receptors to map selectivity profiles .

Validation : Use SPR (Surface Plasmon Resonance) to quantify binding kinetics (KD, kon/koff) for prioritized targets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.